N-Cyclopropyl L-Z-Phenylalaninamide
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Overview
Description
N-Cyclopropyl L-Z-Phenylalaninamide is an organic compound belonging to the class of phenylalanine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a cyclopropyl group attached to the phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl L-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-Cyclopropyl L-Z-Phenylalaninamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to non-structural proteins of the SARS-CoV-2 virus, inhibiting their function and thereby preventing viral replication . The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase and helicase activities.
Comparison with Similar Compounds
Similar Compounds
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide: Another phenylalanine derivative with similar protective groups.
Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Used in peptide synthesis and has similar protective groups.
Uniqueness
N-Cyclopropyl L-Z-Phenylalaninamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-17-11-12-17)18(13-15-7-3-1-4-8-15)22-20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,23)(H,22,24) |
InChI Key |
UCVHXIIKDUTUNK-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
solubility |
11.5 [ug/mL] |
Origin of Product |
United States |
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